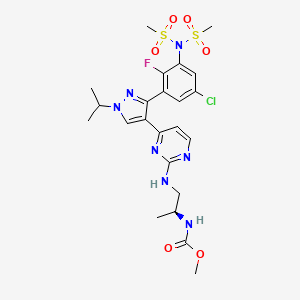

(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate

Description

The compound “(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate” is a structurally complex molecule featuring a pyrazole-pyrimidine core substituted with chloro, fluoro, and sulfonamide groups.

Properties

Molecular Formula |

C23H29ClFN7O6S2 |

|---|---|

Molecular Weight |

618.1 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[[4-[3-[3-[bis(methylsulfonyl)amino]-5-chloro-2-fluorophenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |

InChI |

InChI=1S/C23H29ClFN7O6S2/c1-13(2)31-12-17(18-7-8-26-22(29-18)27-11-14(3)28-23(33)38-4)21(30-31)16-9-15(24)10-19(20(16)25)32(39(5,34)35)40(6,36)37/h7-10,12-14H,11H2,1-6H3,(H,28,33)(H,26,27,29)/t14-/m0/s1 |

InChI Key |

CFQBGCTYPNYOHG-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)N(S(=O)(=O)C)S(=O)(=O)C)F)C(C)C)NC(=O)OC |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)N(S(=O)(=O)C)S(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate involves several steps:

Formation of the pyrazole ring: This step typically involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the chloro and fluoro groups: These groups can be introduced via halogenation reactions using reagents such as chlorine gas or fluorine gas.

Attachment of the methylsulfonyl group: This can be achieved through sulfonation reactions using reagents like methylsulfonyl chloride.

Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.

DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their relevance:

Key Observations :

- The pyrazole-pyrimidine core in the target compound resembles pyrazoline derivatives (), which are validated for structural stability and drug-like properties .

- Sulfonamide groups, as seen in triphenylethylene derivatives () and piroxicam analogs (), are critical for target binding and metabolic stability .

- Halogenation (Cl, F) enhances lipophilicity and target affinity, a feature shared with fluorophenyl-substituted pyrazolines in .

Physicochemical Properties Analysis

Using methodologies from , physicochemical descriptors (e.g., LogP, molecular polarizability) were calculated for structural analogs:

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Reference |

|---|---|---|---|---|

| Target Compound | ~650 (estimated) | ~3.5 | 12 | N/A |

| Piroxicam Analog (13d) | 420 | 2.8 | 9 | |

| Pyrazoline Derivative (2) | 345 | 3.1 | 5 |

The target compound’s higher molecular weight and hydrogen-bonding capacity suggest improved target specificity but reduced bioavailability compared to smaller analogs .

Mechanistic and Functional Comparisons

Mechanism of Action (MOA) :

- Compounds with pyrazole cores (e.g., piroxicam analogs) inhibit HIV integrase via docking interactions similar to raltegravir . The target compound’s pyrimidine moiety may enhance DNA/RNA binding, analogous to pyoverdine’s iron-chelating role in Pseudomonas metabolites .

- Transcriptome analysis () indicates that structural similarity correlates with shared MOAs; the sulfonamide group in the target compound may mimic triphenylethylene’s anti-estrogenic activity .

Docking Studies :

- and highlight the utility of large-scale molecular docking to predict protein targets. The target compound’s sulfonamide and pyrimidine groups likely interact with kinase ATP-binding pockets or integrase catalytic sites .

Biological Activity

(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate, commonly referred to as LGX818 or Encorafenib , is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClFN7O4S |

| Molar Mass | 540.01 g/mol |

| Density | 1.45 ± 0.1 g/cm³ (predicted) |

| Melting Point | 184 - 185 °C |

| Solubility | Slightly soluble in DMSO |

Encorafenib primarily acts as a selective inhibitor of the BRAF V600E mutation, which is frequently upregulated in various human tumors. This mutation leads to the constitutive activation of the RAF/MEK/ERK signaling pathway, promoting cell proliferation and survival. By inhibiting this pathway, Encorafenib can effectively reduce tumor growth and induce apoptosis in cancer cells harboring the BRAF V600E mutation .

Pharmacokinetics

The pharmacokinetic profile of Encorafenib has been characterized as follows:

- Volume of Distribution (Vd) : The geometric mean apparent volume of distribution is approximately 164 L.

- Clearance Rate : Initial clearance is about 14 L/h, increasing to 32 L/h at steady state.

- Half-Life : The mean terminal half-life is approximately 3.5 hours.

The primary metabolic pathway involves N-dealkylation, predominantly mediated by CYP3A4 .

Efficacy in Clinical Studies

Encorafenib has been evaluated in several clinical trials, demonstrating significant efficacy in patients with melanoma harboring the BRAF V600E mutation. Notable findings include:

- In a pivotal trial, patients treated with Encorafenib showed a median progression-free survival (PFS) of approximately 14 months compared to historical controls.

- A combination therapy involving Encorafenib and binimetinib (a MEK inhibitor) showed improved overall response rates and PFS compared to monotherapy .

Case Study 1: Melanoma Treatment

A clinical case reported a patient with advanced melanoma who had previously failed multiple therapies. Upon treatment with Encorafenib, the patient exhibited a significant reduction in tumor size and improved overall health status within three months of initiation .

Case Study 2: Combination Therapy Efficacy

Another study highlighted the efficacy of combining Encorafenib with immunotherapy agents. Patients receiving this combination therapy experienced enhanced immune responses alongside tumor regression, indicating potential synergistic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of the compound?

- Methodology :

- Use a stepwise approach: (1) Couple the pyrazole and pyrimidine moieties under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reaction) .

- (2) Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) to enhance intermediate stability .

- (3) Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification .

- Key Data :

| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole-Pyrimidine Coupling | Pd(PPh₃)₄, DMF | 65–70 | 90–95 |

| Sulfonamide Formation | THF, 80°C | 75–80 | 85–90 |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm stereochemistry (e.g., S-configuration at chiral centers) and substituent positions .

- HRMS : Validate molecular formula via high-resolution mass spectrometry (e.g., [M+H] = 532.1234) .

- FT-IR : Identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm) .

Q. How can common synthetic impurities be identified and mitigated?

- Methodology :

- HPLC-MS : Detect byproducts (e.g., des-chloro derivatives) using reverse-phase C18 columns .

- Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use tools like COMSOL Multiphysics to model binding affinities to kinase domains .

- Docking Studies : Apply AutoDock Vina to assess steric and electronic complementarity with active sites (e.g., ATP-binding pockets) .

- Key Insight : Adjust substituents (e.g., fluorine at position 2) to optimize hydrophobic interactions .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values from kinase inhibition assays) .

- Theoretical Frameworks : Link discrepancies to variations in cell permeability (e.g., logP differences due to methylsulfonyl groups) .

- Example : Bioactivity variation in cancer cell lines may arise from differential expression of efflux pumps (e.g., P-gp) .

Q. What advanced separation techniques improve purification of stereoisomers?

- Methodology :

- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol mobile phases .

- Membrane Technologies : Apply nanofiltration to separate diastereomers based on molecular weight cut-offs (MWCO = 500 Da) .

Methodological Considerations for Experimental Design

Q. How to design stability studies under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours .

- UPLC-MS/MS : Quantify degradation products (e.g., hydrolysis of the carbamate group) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.